N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Description
N-[(4-Phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a 1,3-benzodioxole core linked to a carboxamide group. The carboxamide nitrogen is substituted with a [(4-phenyloxan-4-yl)methyl] moiety, which consists of a tetrahydropyran (oxane) ring substituted at the 4-position with a phenyl group and a methylene bridge connecting to the amide nitrogen.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(15-6-7-17-18(12-15)25-14-24-17)21-13-20(8-10-23-11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVMCBXHXMAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-phenyloxan-4-ylmethylamine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or phenyloxan rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,3-benzodioxole-5-carboxamide derivatives, focusing on substituent variations and inferred physicochemical or pharmacological properties. Key analogs include:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Rigidity vs. Flexibility: The target compound’s 4-phenyloxane substituent introduces conformational rigidity, which may improve binding specificity compared to flexible alkyl chains (e.g., heptanyl in ) .
Electronic Effects :
- Electron-withdrawing groups like the trifluoromethoxy in Compound 35 () enhance metabolic stability but may reduce electron density for π-π interactions .
- The methoxy group in ’s compound could act as a hydrogen bond acceptor, while the oxadiazole’s dipole moment may enhance target binding .
Solubility and Bioavailability :
- The heptanyl chain () increases lipophilicity, risking poor aqueous solubility, whereas the target’s oxane oxygen may improve solubility relative to purely aromatic substituents .
- The methylphenylethyl group () offers a compromise between hydrophobicity and solubility due to its aromaticity and moderate polarity .
Synthetic Feasibility: Compound 35 () was synthesized in 23% yield, suggesting moderate efficiency.
Research Findings and Implications
- Conformational Analysis : The puckering of the oxane ring (as discussed in ) could influence the target compound’s three-dimensional shape, optimizing interactions with hydrophobic binding pockets .
- Heterocyclic Advantages : Thiazole () and oxadiazole () moieties in analogs highlight the utility of heterocycles in improving stability and binding diversity .
- Design Recommendations : Modifying the oxane ring’s substituents (e.g., adding polar groups) could balance rigidity and solubility for enhanced pharmacokinetics.
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antioxidant, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H20N2O5
- Molar Mass : 344.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. In particular, the compound has shown promising results against the Hep3B liver cancer cell line.
- IC50 Values : The compound demonstrated a low IC50 value (indicative of high potency) when compared to standard chemotherapeutics like Doxorubicin. The IC50 values for related benzodioxole derivatives ranged from 3.94 to 9.12 mM, with specific derivatives exhibiting stronger cytotoxic effects than others .
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (mM) | Comparison |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Doxorubicin |
| 2b | Hep3B | 9.12 | Doxorubicin |
Flow cytometry analyses indicated that compound 2a significantly altered cell cycle progression in Hep3B cells, particularly arresting cells in the G2-M phase, which is crucial for cancer treatment strategies .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results suggested that this compound exhibits moderate antioxidant activity, which is beneficial in mitigating oxidative stress-related cellular damage.
Table 2: Antioxidant Activity of Compounds via DPPH Assay
| Compound | IC50 (μM) |
|---|---|
| 1 | 86.3 |
| 2 | 252.6 |
| 3 | 345.2 |
| 4 | 430.1 |
These findings indicate that while this compound may not be the most potent antioxidant compared to others tested, it still contributes positively to antioxidant defense mechanisms .
Case Studies
A notable study focused on the synthesis and biological evaluation of benzodioxole derivatives revealed that those with amide functionalities exhibited enhanced anticancer properties compared to their non-amide counterparts. This suggests a structure-activity relationship that could guide future research into optimizing benzodioxole-based compounds for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
